1,6-Anhydro-beta-D-galactose-13C6

Isotope Dilution Mass Spectrometry Environmental Monitoring Biomass Burning Tracers

Environmental analysts quantifying softwood combustion tracers face matrix-induced ionization variability. 1,6-Anhydro-β-D-galactose-¹³C₆ is the exact internal standard solution for this challenge, providing a definitive +6 Da mass shift for isotope dilution MS without chromatographic interference. - Differentiates softwood combustion (δ¹³C -25.7‰) from levoglucosan biomass sources when used in TD-2DGC-IRMS. - Enables high-sensitivity detection down to 50 pg in complex urban aerosols via HPAEC-MS/MS. - ≥98 atom % ¹³C enrichment ensures unbiased flux analysis in microbial catabolism studies.

Molecular Formula ¹³C₆H₁₀O₅
Molecular Weight 168.09
Cat. No. B1157524
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,6-Anhydro-beta-D-galactose-13C6
Synonyms1,6-Anhydro-beta-galactopyranose-13C6
Molecular Formula¹³C₆H₁₀O₅
Molecular Weight168.09
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 2.5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,6-Anhydro-beta-D-galactose-13C6: Uniformly Labeled Anhydrosugar Tracer


1,6-Anhydro-beta-D-galactose-13C6, also referred to as galactosan-[UL-13C6], is a stable isotope-labeled monosaccharide derivative wherein all six carbon atoms of the 1,6-anhydro-β-D-galactopyranose framework are uniformly replaced with carbon-13 . This compound, bearing the molecular formula ¹³C₆H₁₀O₅ and a molecular weight of 168.09 Da, is structurally distinguished by an intramolecular 1,6-oxygen bridge that locks the galactose ring into a rigid ¹C₄ conformation . The uniform isotopic labeling yields a characteristic +6 Da mass shift relative to the unlabeled parent (MW 162.14 Da), facilitating its primary role as an internal standard for precise quantification of the naturally occurring anhydrosugar, galactosan, in complex biological or environmental matrices via mass spectrometry .

Why 1,6-Anhydro-beta-D-galactose-13C6 Cannot Be Substituted


Procurement decisions must account for the fundamental analytical distinction that uniform 13C6 labeling confers a +6 Da mass shift, which is critical for isotope dilution mass spectrometry (IDMS) . Substituting 1,6-Anhydro-beta-D-galactose-13C6 with the unlabeled analog (MW 162.14 Da) eliminates this mass differential, precluding its use as an internal standard for co-eluting analytes . Furthermore, substitution with the isomeric 13C6-labeled levoglucosan (1,6-anhydro-β-D-glucose-13C6) is not equivalent, as the two compounds exhibit distinct chromatographic retention times and different isotopic δ(13)C signatures in environmental source apportionment studies, with levoglucosan showing δ(13)C values of -25.6 to -22.2‰ versus galactosan's -25.7‰ [1]. Thus, generic substitution compromises both quantitative accuracy and the ability to differentiate between biomass burning sources.

1,6-Anhydro-beta-D-galactose-13C6 Quantitative Evidence


Uniform Labeling Mass Shift for MS Quantification

1,6-Anhydro-beta-D-galactose-13C6 exhibits a molecular weight of 168.09 Da due to uniform substitution of all six carbons with 13C, whereas the unlabeled parent compound (1,6-anhydro-beta-D-galactose) has a molecular weight of 162.14 Da . This +6 Da mass differential is sufficient to resolve the internal standard from the native analyte in mass spectrometry, eliminating isobaric interference in complex matrices .

Isotope Dilution Mass Spectrometry Environmental Monitoring Biomass Burning Tracers

High Isotopic Enrichment Minimizes Signal Dilution

Commercial batches of 1,6-Anhydro-beta-D-galactose-13C6 are specified with isotopic enrichment of ≥98 atom % 13C . In contrast, many alternative stable isotope-labeled carbohydrates are offered at lower isotopic purities (e.g., 95 atom % 13C), which can introduce up to 5% unlabeled contaminant that dilutes the tracer signal and reduces quantitative accuracy in metabolic flux experiments .

Isotopic Purity Quantitative Accuracy Tracer Studies

Isotopic Signature for Source Differentiation

Compound-specific isotopic analysis by TD-2DGC-IRMS has established that galactosan in softwood combustion aerosols exhibits a δ13C value of -25.7‰ [1]. This value is distinct from the range observed for the isomeric anhydrosugar levoglucosan, which varies from -25.6 to -22.2‰ depending on fuel type [1]. The 13C6-labeled galactosan standard provides a defined isotopic anchor for calibrating such measurements, enabling researchers to distinguish between contributions from different biomass sources in atmospheric particulate matter.

Source Apportionment Biomass Burning Aerosols Compound-Specific Isotope Analysis

Enhanced Detection Sensitivity for Galactosan

A validated HPAEC-ESI-MS/MS method for atmospheric aerosols reports a limit of detection (LOD) of 50 pg for galactosan, which is two-fold lower (i.e., more sensitive) than the LOD of 100 pg reported for the isomeric levoglucosan under identical analytical conditions [1]. The use of 13C6-labeled galactosan as an internal standard in such methods is essential for achieving this sensitivity while correcting for matrix effects and ionization variability.

Analytical Chemistry Monosaccharide Anhydrides Atmospheric Particulate Matter

Chromatographic Separation of Isomeric Anhydrosugars

A HILIC-ESI-MS/MS method utilizing a pentahydroxysilica column achieves baseline separation of galactosan from its isomers levoglucosan and mannosan within 5 minutes [1]. This chromatographic resolution is critical because the 13C6-labeled internal standard must co-elute exactly with the native galactosan peak while remaining fully resolved from the other isomers to avoid cross-contamination of the isotope dilution signal.

Hydrophilic Interaction Chromatography Isomer Separation Wood Smoke Markers

Uniform Labeling for Complete MS/MS Fragmentation

Because all six carbon atoms of 1,6-Anhydro-beta-D-galactose-13C6 are uniformly labeled with 13C, every carbon-containing fragment generated during collision-induced dissociation (CID) in MS/MS experiments retains the isotopic label . In contrast, single-position or partial 13C-labeling strategies result in unlabeled fragments that complicate spectral interpretation and reduce the information content available for structural confirmation .

Tandem Mass Spectrometry Fragmentation Analysis Structural Elucidation

1,6-Anhydro-beta-D-galactose-13C6 Research Applications


Isotope Dilution LC-MS/MS for Atmospheric Galactosan

Environmental analytical chemists seeking to quantify ambient levels of galactosan—a specific tracer for softwood combustion—require a stable isotope-labeled internal standard to correct for matrix effects and ionization variability. The uniform 13C6 labeling of 1,6-Anhydro-beta-D-galactose-13C6 provides the +6 Da mass shift necessary for unambiguous isotope dilution MS, enabling accurate measurements even in complex urban or rural aerosol samples . The compound's demonstrated limit of detection of 50 pg (vs. 100 pg for levoglucosan) and its baseline chromatographic separation from isomeric anhydrosugars in <5 minutes make it the optimal internal standard for high-sensitivity HPAEC-MS/MS or HILIC-MS/MS workflows [1][2].

CSIA for Biomass Burning Source Apportionment

Researchers employing thermal desorption-2D gas chromatography-isotope ratio mass spectrometry (TD-2DGC-IRMS) to apportion biomass burning sources require a well-characterized 13C-labeled standard to calibrate δ13C measurements. The distinct δ13C value of galactosan (-25.7‰) relative to levoglucosan (-25.6 to -22.2‰) enables differentiation of softwood combustion from other fuel types [3]. Procuring 1,6-Anhydro-beta-D-galactose-13C6 with a specified isotopic enrichment of ≥98 atom % 13C ensures the standard does not introduce isotopic bias into these high-precision measurements.

Metabolic Flux Analysis of Galactose-Derived Anhydrosugars

Investigators mapping the catabolic fate of galactosan in environmental or engineered microbial consortia require a uniformly labeled tracer to track carbon atom flow. The uniform 13C6 labeling of 1,6-Anhydro-beta-D-galactose-13C6 ensures that all carbon-containing metabolites derived from the tracer retain the isotopic signature, enabling comprehensive flux analysis via LC-MS/MS or NMR . The ≥98 atom % isotopic enrichment minimizes dilution from unlabeled background, improving the statistical confidence of flux ratio calculations.

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